Diethylstilbestrol pinacolone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18922-13-9 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4,4-bis(4-hydroxyphenyl)hexan-3-one |
InChI |
InChI=1S/C18H20O3/c1-3-17(21)18(4-2,13-5-9-15(19)10-6-13)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3 |
InChI Key |
VXQMNZNWFJLHAO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Other CAS No. |
18922-13-9 |
Synonyms |
diethylstilbestrol pinacolone |
Origin of Product |
United States |
Synthetic Strategies and Reaction Mechanisms for Diethylstilbestrol Pinacolone
Precursor Synthesis and Methodologies
Industrial and Laboratory Synthesis of Pinacolone (B1678379)
Pinacolone (3,3-dimethyl-2-butanone) is a significant ketone in organic chemistry, and its synthesis can be achieved through various methods in both industrial and laboratory settings. wikipedia.orgbyjus.com
Industrially, pinacolone is produced through several large-scale methods. One major route involves the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, a product derived from the Prins reaction of isoprene (B109036) and formaldehyde (B43269). wikipedia.org Another industrial method is the ketonization of pivalic acid with acetic acid or acetone (B3395972) over metal oxide catalysts. wikipedia.orgcareers360.com Furthermore, processes have been developed that start from 2-methyl-but-2-ene and/or 2-methyl-but-1-ene, which are reacted with formaldehyde in the presence of an aqueous inorganic acid. google.com A scale-up method starting from isoamylene (2-methyl-2-butene) has been optimized to achieve yields as high as 91%. acs.org
In the laboratory, the most classic preparation of pinacolone is through the acid-catalyzed rearrangement of pinacol (B44631) (2,3-dimethylbutane-2,3-diol), a reaction known as the pinacol-pinacolone rearrangement. wikipedia.orgwikipedia.org This can be accomplished by heating pinacol or its hydrate (B1144303) with various acids, including dilute sulfuric acid, phosphoric acid, or oxalic acid. orgsyn.orgivypanda.com Other laboratory-scale syntheses include the reaction of pivalamide (B147659) with methylmagnesium halides and the reaction of tert-butylmagnesium chloride with acetyl chloride. orgsyn.org A one-step process from acetone, using an aqueous acid and a reducing agent like amalgamated zinc, has also been developed to produce pinacolone directly, bypassing the isolation of the pinacol intermediate. google.com
| Method | Starting Materials | Scale | Key Features |
| Pinacol Rearrangement | Pinacol, Acid (e.g., H₂SO₄, H₃PO₄) | Laboratory | The classic method, involves dehydration and rearrangement of a 1,2-diol. wikipedia.orgorgsyn.org |
| Prins Reaction Route | Isoprene, Formaldehyde | Industrial | Forms 4,4,5-trimethyl-1,3-dioxane, which is then hydrolyzed. wikipedia.org |
| Ketonization | Pivalic acid, Acetic acid (or Acetone) | Industrial | Utilizes metal oxide catalysts. wikipedia.orgcareers360.com |
| From Isoamylene | 2-Methyl-2-butene, Formaldehyde | Industrial | High-yield (up to 91%) process. google.comacs.org |
| One-Step from Acetone | Acetone, Acid, Reducing Agent (e.g., Zn(Hg)) | Laboratory | Avoids isolation of the pinacol intermediate. google.com |
Mechanistic Pathways of Pinacol-Pinacolone Rearrangement
The pinacol-pinacolone rearrangement is a cornerstone reaction in organic chemistry for converting 1,2-diols into carbonyl compounds under acidic conditions. byjus.comwikipedia.org The mechanism proceeds through a well-defined, multi-step pathway involving a carbocation intermediate. spcmc.ac.in
The four key steps are:
Protonation of a Hydroxyl Group : In an acidic medium, a lone pair of electrons on one of the hydroxyl oxygen atoms attacks a proton (H+), forming a protonated hydroxyl group (an oxonium ion). byjus.comcareers360.com
Loss of Water to Form a Carbocation : The protonated hydroxyl group is an excellent leaving group. It departs as a water molecule, leaving behind a positive charge on the adjacent carbon atom, thus forming a carbocation. byjus.comwikipedia.org If the diol is asymmetrical, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.org
1,2-Alkyl/Aryl Shift : A neighboring group (typically an alkyl or aryl group) from the adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. byjus.com This rearrangement is the key step and is driven by the formation of a more stable resonance-stabilized oxonium ion. The ease with which a group migrates is known as its migratory aptitude, which generally follows the order: H > aryl > alkyl. careers360.com
Deprotonation : The oxygen atom of the remaining hydroxyl group, which now bears a positive charge, is deprotonated by a base (such as water) to yield the final ketone product, pinacolone. byjus.com
This rearrangement is strictly intramolecular, as confirmed by crossover experiments which show no mixing of products when two different pinacols are rearranged in the same solution. spcmc.ac.in
Direct Synthesis Routes to Diethylstilbestrol (B1670540) Pinacolone
The direct synthesis of Diethylstilbestrol Pinacolone has been described through a pinacol-type rearrangement, which mirrors the classic reaction but with more complex aromatic substrates.
Established Synthetic Protocols
A key established protocol for synthesizing compounds in the diethylstilbestrol family involves a pinacol-pinacolone rearrangement. acs.orgacs.org The synthesis leading to this compound starts with anisil (4,4'-dimethoxybenzil), which is reacted with ethyl magnesium bromide. The resulting pinacol, 4,4'-dimethoxy-3,4-bis(p-methoxyphenyl)-3,4-hexanediol, is then subjected to a rearrangement. acs.org
In a related synthesis, the precursor pinacol is formed from p-anisyl ethyl ketone. This ketone undergoes a pinacolic reduction to form the corresponding diol. The subsequent rearrangement of this diol under acidic conditions leads to the formation of the pinacolone structure. acs.org
Another distinct synthetic route has been reported where this compound is formed non-enzymatically from the trans-epoxide of diethylstilbestrol. nih.gov This suggests an alternative pathway that does not rely on the classic diol-to-ketone rearrangement.
Investigation of Reaction Conditions and Yield Optimization
The successful synthesis of this compound via rearrangement is highly dependent on the reaction conditions. In the synthesis described by Sisido and Nozaki, the rearrangement of the pinacol precursor was achieved by heating it in an oil bath to approximately 140°C. acs.org This thermal energy drives the dehydration and subsequent rearrangement.
For pinacol-pinacolone rearrangements in general, optimization involves careful selection of the acid catalyst, temperature, and reaction time. researchgate.net While strong mineral acids like sulfuric acid are common, other catalysts such as phosphoric acid or oxalic acid can also be used, sometimes offering better yields or milder conditions. orgsyn.org For instance, one procedure for pinacolone synthesis reports a 65–72% yield after distilling the product from a mixture containing 6 N sulfuric acid. orgsyn.org The choice of solvent can also play a critical role in the reaction's outcome.
| Parameter | Condition/Reagent | Purpose | Reported Yield (General Pinacolone) |
| Catalyst | Sulfuric Acid (6N) | Proton source for dehydration | 65-72% orgsyn.org |
| Catalyst | Phosphoric Acid (50%) | Alternative acid catalyst | - |
| Catalyst | Oxalic Acid | Alternative acid catalyst | - |
| Temperature | Heating (e.g., 140°C) | Provides energy for rearrangement | - |
| Procedure | Distillation from reaction mixture | Product isolation | - |
Novel Synthetic Approaches and Catalytic Methods
While the classic acid-catalyzed rearrangement remains a valid method, modern organic synthesis seeks more efficient, selective, and environmentally friendly alternatives. Although novel methods specifically targeting this compound are not extensively documented, advancements in the broader field of pinacol rearrangements offer promising future directions. researchgate.net
One significant area of research is the use of solid-supported acid catalysts, such as silica-supported phosphoric acid, zeolites, or activated alumina. researchgate.netresearchgate.net These heterogeneous catalysts offer advantages like easy separation from the reaction mixture, potential for recycling, and sometimes enhanced selectivity, making the process greener and more cost-effective. researchgate.net
Microwave-assisted synthesis represents another modern approach. Microwave heating can dramatically reduce reaction times, often from hours to minutes, while potentially improving yields. researchgate.net For example, a solvent-free pinacol rearrangement using a supported acid catalyst was achieved in just 5 minutes with microwave heating at 180°C. researchgate.net
The use of acidic ionic liquids as both the catalyst and solvent has also been explored. researchgate.net These non-volatile solvents can facilitate product separation, as the pinacolone can often be distilled directly from the reaction mixture, leaving the catalyst and unreacted starting material behind. researchgate.net
Finally, alternative coupling reactions, such as the McMurry reaction which uses low-valent titanium to reductively couple carbonyl compounds, have been employed in the synthesis of diethylstilbestrol derivatives. mdpi.comrsc.org While this typically forms olefins, the reaction is known to proceed through a metallopinacolate intermediate, suggesting that manipulation of this pathway could potentially be adapted for pinacolone synthesis. rsc.org
Regioselective and Stereoselective Synthesis Considerations
The synthesis of this compound, more systematically named 3,4-bis(4-hydroxyphenyl)-3-hexanone, is classically achieved through the acid-catalyzed pinacol rearrangement of a vicinal diol precursor, 3,4-bis(p-hydroxyphenyl)-3,4-hexanediol. nih.govgoogle.com This transformation involves a 1,2-migration of a substituent following the formation of a carbocation, and its outcome is governed by precise regiochemical and stereochemical principles.
The core reaction is the conversion of the precursor diol to the final ketone product, as first described by Sisido and Nozaki in 1948. nih.govacs.org
Table 1: Overview of the Pinacol Rearrangement for this compound Synthesis
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 3,4-bis(p-hydroxyphenyl)-3,4-hexanediol | Acid (e.g., H₂SO₄) | 3,4-bis(4-hydroxyphenyl)-3-hexanone | Pinacol Rearrangement |
Regioselective Considerations
The regioselectivity of the pinacol rearrangement is determined by two primary factors: the stability of the intermediate carbocation and the migratory aptitude of the substituents on the adjacent carbon. chemistryscore.comddugu.ac.in
The mechanism proceeds in several steps:
Protonation: An acid catalyst protonates one of the hydroxyl groups of the vicinal diol, converting it into a good leaving group (water). byjus.com
Carbocation Formation: The loss of a water molecule generates a carbocation. In the case of the symmetrical precursor, 3,4-bis(p-hydroxyphenyl)-3,4-hexanediol, protonation of either hydroxyl group results in the formation of the same tertiary carbocation, stabilized by the adjacent ethyl and p-hydroxyphenyl groups. nist.govepa.gov
1,2-Migration: A substituent from the adjacent carbon migrates to the carbocation center. This step is the regioselectivity-determining step. The two potential migrating groups are a p-hydroxyphenyl group and an ethyl group.
Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone product, this compound. byjus.com
The crucial aspect of regioselectivity arises from the competitive migration of the p-hydroxyphenyl group versus the ethyl group. The migratory aptitude of various groups has been studied extensively, and it is generally accepted that groups capable of stabilizing a positive charge more effectively will migrate preferentially. ddugu.ac.in Aryl groups, which can stabilize the transition state through resonance, have a significantly higher migratory aptitude than alkyl groups.
Table 2: General Migratory Aptitude of Common Functional Groups in Pinacol Rearrangements
| Group | Migratory Aptitude |
|---|---|
| Aryl (e.g., p-hydroxyphenyl) | High |
| Alkyl (e.g., ethyl) | Moderate |
| Hydrogen | Varies, often high |
Note: The order can be influenced by specific electronic effects (e.g., substituents on an aryl ring) and steric factors. ddugu.ac.inmasterorganicchemistry.com
Given this established order, the p-hydroxyphenyl group is expected to migrate in preference to the ethyl group. This selective migration leads to the formation of 3,4-bis(4-hydroxyphenyl)-3-hexanone as the major, if not exclusive, product. The alternative migration of the ethyl group, which would lead to 4-(4-hydroxyphenyl)-4-phenyl-3-hexanone, is not favored.
Stereoselective Considerations
The stereochemical outcome of the pinacol rearrangement is intrinsically linked to the stereochemistry of the starting diol and the concerted nature of the migration step. The precursor diol, 3,4-bis(p-hydroxyphenyl)-3,4-hexanediol, possesses two chiral centers at C3 and C4 and can exist as a pair of enantiomers (R,R and S,S) and a meso diastereomer (R,S).
Key stereochemical principles of the pinacol rearrangement include:
The migration of the alkyl or aryl group is typically concerted with the departure of the leaving group, or occurs very rapidly after carbocation formation.
The migrating group generally retains its stereochemical configuration. masterorganicchemistry.com
In acyclic systems, the conformation of the substrate plays a crucial role. The anti-periplanar arrangement, where the migrating group and the leaving group are oriented 180° apart, is the lowest energy pathway for the rearrangement.
While specific stereochemical studies on the rearrangement of 3,4-bis(p-hydroxyphenyl)-3,4-hexanediol to this compound are not extensively detailed in the literature, general principles suggest that the stereochemistry of the starting diol would influence the conformation adopted during the reaction, thereby controlling which group is positioned for migration. However, due to the strong electronic preference for aryl migration over alkyl migration, this factor is the dominant force in determining the final product's constitution (regiochemistry). The stereocenter created at C4 in the product would depend on the stereochemistry of the starting diol and the facial selectivity of the final deprotonation step.
Molecular Structure and Conformational Analysis of Diethylstilbestrol Pinacolone
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable tools for the detailed structural elucidation of organic molecules like Diethylstilbestrol (B1670540) pinacolone (B1678379). By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular skeleton.
For Diethylstilbestrol pinacolone, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two hydroxyphenyl rings, the ethyl groups, and the methyl group of the hexanone core. The chemical shifts and coupling patterns of these protons would confirm their connectivity. For instance, the aromatic protons would likely appear as doublets in the downfield region of the spectrum due to their electronic environment.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ketone group would be readily identifiable by its characteristic downfield shift.
Table 1: Predicted ¹³C NMR Chemical Shifts for a Representative Bis(4-hydroxyphenyl) Moiety
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (aromatic, C-OH) | 159.41 |
| C (aromatic, C-C) | 136.58 |
| CH (aromatic) | 128.73 |
| CH (aromatic) | 115.65 |
| C (aliphatic, quaternary) | 45-55 |
| C=O (ketone) | 205-215 |
| CH₂ (ethyl) | 25-35 |
| CH₃ (ethyl) | 10-15 |
Note: These are generalized predicted values for a similar chemical environment and may not represent the exact experimental values for this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₈H₂₀O₃, the expected exact mass is approximately 284.1412 g/mol . nih.gov
Under electron ionization (EI), the molecule would undergo fragmentation, leading to a series of characteristic ions. The analysis of these fragments helps to piece together the molecular structure. For instance, the cleavage of the bond between the carbonyl group and the quaternary carbon could lead to the formation of stable acylium ions and resonance-stabilized carbocations. The presence of the hydroxyphenyl groups would also lead to characteristic fragmentation patterns.
A hypothetical fragmentation pattern for this compound is outlined in Table 2.
Table 2: Hypothetical Major Fragmentation Ions of this compound in Mass Spectrometry
| m/z (mass-to-charge ratio) | Proposed Fragment Structure |
| 284 | [M]⁺ (Molecular ion) |
| 255 | [M - C₂H₅]⁺ |
| 191 | [M - C₆H₅O]⁺ |
| 135 | [HOC₆H₄-C(C₂H₅)]⁺ |
| 107 | [HOC₆H₄CH₂]⁺ |
| 94 | [C₆H₅OH]⁺ |
Note: This table represents a plausible fragmentation pattern based on general principles of mass spectrometry and the structure of the molecule.
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.
IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. A strong, sharp absorption band would be expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl groups. C-H stretching vibrations for both aromatic and aliphatic protons would be observed in the 2850-3100 cm⁻¹ region.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The two hydroxyphenyl groups in this compound constitute the primary chromophores. These aromatic rings would be expected to absorb UV light in the region of 250-280 nm. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity can be influenced by the solvent and the specific conformation of the molecule. The visible region of the spectrum comprises photon energies that can excite molecular electrons to higher energy orbitals. msu.edu
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules at the atomic level. These methods allow for the calculation of molecular structures, energies, and other properties, providing insights that can be difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide accurate predictions of various molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. benthamdirect.comresearchgate.net
For this compound, DFT calculations could be employed to determine the most stable three-dimensional structure of the molecule. These calculations would also provide insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be related to its chemical reactivity and spectroscopic properties. Studies on related diethylstilbestrol derivatives have utilized DFT to explore their electronic properties and potential interactions. benthamdirect.comresearchgate.netbenthamscience.comresearchgate.net
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its conformation.
Computational methods, such as molecular mechanics and DFT, can be used to explore the conformational energy landscape of this compound. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. Studies on similar bisphenol compounds have shown that they can adopt various conformations, including different orientations of the phenyl rings. nih.govcdnsciencepub.comresearchgate.net The relative energies of these conformations can be calculated to determine their populations at a given temperature.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. This technique allows for the exploration of a compound's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them.
For Diethylstilbestrol (DES), MD simulations have been instrumental in understanding its interaction with biological targets like the estrogen receptor alpha (ERα) and estrogen-related receptor gamma (ERRγ). nih.gov Studies have applied MD and molecular mechanics-generalized Born/surface area (MM-GB/SA) methods to simulate the biological activity of DES. These simulations show that DES acts as an agonist for ERα and an antagonist for ERRγ. nih.gov The difference in activity is attributed to van der Waals interactions within the ligand-binding pockets; the pocket in ERRγ is smaller, making the interaction with DES less favorable. nih.gov
Computer modeling has identified a set of ten stable conformations for DES, with energy differences of less than 1 kcal/mol between them, indicating that the molecule is highly flexible. nih.gov This flexibility allows DES to favorably interact with the estrogen receptor from various orientations. nih.gov MD simulations have also been used to study the location and orientation of DES within cell membranes, showing it resides near the first carbons of the fatty acyl chains of phospholipids, parallel to the membrane surface. semanticscholar.org While these findings are specific to DES, they provide a strong framework for hypothesizing the conformational dynamics of the structurally similar this compound.
Crystallographic Studies of this compound and Related Compounds
Crystallographic and computer modeling studies on Diethylstilbestrol (DES) have revealed that it can exist in two symmetrical and one asymmetrical conformation. nih.gov The asymmetrical form has often been suggested as the conformation responsible for its estrogenic activity. nih.gov
While specific crystallographic data for this compound is not widely reported, studies on related ferrocenyl derivatives of DES, which are synthesized through processes involving pinacol-pinacolone rearrangements, offer detailed structural information. lodz.plmdpi.comresearchgate.net For instance, the X-ray crystal structure of a hydroxylated ferrocenyl DES derivative provides precise measurements of bond distances and angles, illustrating the molecule's complex geometry. mdpi.comresearchgate.net In one such derivative, the ferrocenyl group's C₅H₄ ring is twisted 27° out of the plane of the double bond, while the two phenolic rings are rotated in opposite directions, creating a dihedral angle of 89.3° between them. mdpi.com
The data from these related compounds are presented in the tables below, offering a glimpse into the structural parameters that one might expect in similar molecules like this compound.
Table 1: Selected Bond Distances for E-3-ferrocenyl-4-(4-hydroxyphenyl)-1-hydroxy-hex-3-ene (5b)
| Bond | Distance (Å) |
|---|---|
| C(1)-C(2) | 1.339(5) |
| C(1)-C(15) | 1.506(5) |
| C(2)-C(5) | 1.485(5) |
| C(4)-O(1) | 1.433(4) |
| C(18)-O(2) | 1.377(5) |
Data sourced from a study on atypical McMurry cross-coupling reactions. mdpi.comresearchgate.net
Table 2: Selected Bond Distances for Ethyl 3-ene-3-ferrocenyl-4,4-bis-(4-hydroxyphenyl)-butanoate (17b)
| Bond | Distance (Å) |
|---|---|
| C(1)-C(2) | 1.3609(17) |
| C(1)-C(15) | 1.5048(16) |
| C(2)-C(5) | 1.4852(16) |
| C(4)-O(3) | 1.3360(16) |
| C(4)-O(4) | 1.2255(16) |
| C(18)-O(1) | 1.3853(15) |
| C(24)-O(2) | 1.3771(16) |
Data sourced from a study on atypical McMurry cross-coupling reactions. mdpi.comresearchgate.net
These crystallographic studies on compounds closely related to this compound underscore the structural complexity and conformational possibilities inherent in this class of molecules. mdpi.comresearchgate.net
Structure Activity Relationship Sar Investigations of Diethylstilbestrol Pinacolone and Its Analogs
Comparative Biological Activity with Diethylstilbestrol (B1670540) (DES) and Dienestrol Analogs
The estrogenic potency of diethylstilbestrol (DES) analogs is benchmarked against DES, a highly potent synthetic estrogen, and dienestrol, its geometric isomer. While direct comparative studies on diethylstilbestrol pinacolone (B1678379) are not extensively documented in readily available literature, the principles derived from studying other DES analogs provide a strong basis for understanding its likely activity.
DES is a powerful agonist of both estrogen receptors (ERα and ERβ). wikipedia.org Its high activity is attributed to its trans-stilbene (B89595) core, which allows the two phenolic hydroxyl groups to be positioned at a distance that mimics the natural estrogen, 17β-estradiol, facilitating strong binding within the estrogen receptor's ligand-binding pocket. nih.gov Studies on various DES metabolites and analogs have established a hierarchy of estrogenic activity. For instance, an in vivo mouse uterine weight bioassay demonstrated the following order of potency: DES > α-dienestrol ≥ DES-epoxide > indanyl-DES > dihydroxy-DES > β-dienestrol. nih.gov This rank order generally correlates with the compounds' binding affinities for the estrogen receptor. nih.gov
Dienestrol, a metabolite of DES, exists as geometric isomers, with the α-dienestrol form showing significant estrogenic activity, whereas β-dienestrol is less active. nih.gov This highlights the critical role of the molecule's three-dimensional shape. The introduction of a bulky pinacolone group in place of the ethyl groups of DES would drastically alter the molecule's steric profile. This change would influence its fit within the estrogen receptor, likely impacting its binding affinity and subsequent biological response compared to the more streamlined structures of DES and dienestrol.
| Compound | Relative Estrogenic Potency (in vivo) | Relative Binding Affinity (in vitro) |
|---|---|---|
| Diethylstilbestrol (DES) | Highest | High |
| α-Dienestrol | High | High |
| Indanyl-DES | Medium | High |
| β-Dienestrol | Low | Low |
Impact of Substituent Effects on Cellular Interactions
The interaction of a stilbene-based compound with cellular components, especially receptors, is highly sensitive to the nature of its chemical substituents. Modifications can alter binding affinity, bioavailability, and metabolic stability. nih.gov
Hydroxylation and Methylation Effects on Activity
The two phenolic hydroxyl (-OH) groups on the aromatic rings of DES are fundamental to its estrogenic activity. nih.govrsc.org They act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the estrogen receptor's binding site. longwood.edu
Hydroxylation : Increasing the number of hydroxyl groups, particularly at the ortho position on the phenol (B47542) rings, can enhance cytotoxic and antioxidant activity. nih.gov However, hydroxylation can also sometimes decrease the affinity for target proteins. nih.gov This suggests that the position and number of hydroxyl groups must be carefully balanced to achieve a desired biological effect. nih.gov
Methylation : The conversion of hydroxyl groups to methoxy (B1213986) (-OCH₃) groups, or O-methylation, generally leads to a significant reduction in estrogen receptor binding affinity. This is because the methoxy group is a less effective hydrogen bond donor. nih.gov However, methylation increases the molecule's lipophilicity, which can enhance cell uptake and improve metabolic stability. nih.gov In some cases, methylated compounds can be metabolically converted back to the active hydroxylated form within the body. nih.gov Studies with rat liver preparations have shown that DES can be hydroxylated to a catechol, which is then methylated. nih.govacs.org
Influence of Aliphatic and Aromatic Moieties
The non-phenolic parts of the molecule also play a significant role in its biological profile.
Aromatic Moieties : The phenyl rings provide a hydrophobic scaffold essential for activity. nih.gov The electronic properties of these rings, influenced by substituents, affect interactions within the binding pocket. The fundamental stilbene (B7821643) structure is a key feature for many phytoestrogens and synthetic estrogens that allows them to mimic natural hormones. elsevierpure.com
Stereochemical Determinants of Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a paramount determinant of a drug's biological activity, as biological systems like receptors are themselves chiral. ardena.com
Chiral Purity and Enantiomeric Effects
Chirality refers to a molecule that is non-superimposable on its mirror image. These mirror images are called enantiomers. ardena.com While DES itself is achiral, many of its analogs can possess chiral centers. Enantiomers often exhibit different biological activities because they interact differently with chiral biological targets. ardena.comchiralpedia.com
For example, studies on Indenestrol A, a chiral analog of DES, showed a dramatic difference in estrogen receptor binding between its enantiomers. The (S)-enantiomer bound strongly to the receptor, similar to DES, while the (R)-enantiomer showed very low affinity. researchgate.netnih.gov This 100-fold difference in activity underscores the estrogen receptor's ability to distinguish between subtle stereochemical variations. nih.gov Diethylstilbestrol pinacolone, based on its likely structure (4,4-bis(4-hydroxyphenyl)hexan-3-one), is also achiral and would not exist as enantiomers. nih.gov However, the principle remains critical for the broader class of stilbene analogs.
Diastereomeric Contributions to Biological Profiles
Diastereomers are stereoisomers that are not mirror images of each other. ardena.com A key example in this class of compounds is the geometric isomerism around the central carbon-carbon double bond of the stilbene core.
E/Z Isomerism : Diethylstilbestrol exists as two geometric isomers: trans-DES (the E-isomer) and cis-DES (the Z-isomer). The trans configuration is crucial for high estrogenic activity because it allows the two phenyl rings to be positioned far apart, mimicking the structure of estradiol. rsc.org The cis-isomer is significantly less active. This structural requirement is a defining feature for the activity of many stilbene-based estrogens. rsc.org
Conformational Flexibility : The specific stereochemistry of a molecule can lock it into a particular three-dimensional shape. Studies on complex natural products have shown that different diastereomers can exhibit vastly different solution-state flexibility and, consequently, distinct biological profiles. rsc.org One diastereomer might be active while another is not, simply due to differences in the shapes they can adopt. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov In the context of this compound and its analogs, QSAR studies are instrumental in predicting their biological effects and understanding the molecular features that govern their activity.
Development of Predictive Models for Biological Effects
The development of predictive QSAR models for this compound and its analogs involves a systematic process that begins with the compilation of a dataset of structurally related compounds with their corresponding biological activities. nih.gov These activities could include estrogen receptor binding affinity, inhibition of specific enzymes like cytochrome P450, or other relevant biological endpoints. nih.govnih.gov
The process typically involves the following key steps:
Data Set Preparation: A series of analogs of this compound with known biological activities are selected. This set is often divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netnih.gov
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. ucsb.eduresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to establish a correlation between the molecular descriptors and the biological activity. researchgate.netdntb.gov.ua Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also frequently used to create more sophisticated models based on the 3D alignment of the molecules. mdpi.com
Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using various validation techniques. Internal validation is often performed using the leave-one-out cross-validation method (Q²). mdpi.com External validation, using the test set of compounds not included in the model development, is crucial to confirm the model's real-world predictive capability (r²). researchgate.netmdpi.com
For instance, a 3D-QSAR model developed for a series of trans-stilbene derivatives, which are structurally related to diethylstilbestrol, demonstrated good statistical significance with a cross-validated correlation coefficient (Q²) of 0.554 and an external validation (r²) of 0.808 for predicting CYP1B1 inhibitory activity. researchgate.netmdpi.com Such models can provide valuable insights for the rational design of new, more potent, or selective analogs of this compound.
Below is an interactive data table illustrating a hypothetical set of this compound analogs and their associated biological activity, which would form the basis for a QSAR study.
| Compound | Structure | Biological Activity (IC50, nM) |
| This compound | 50 | |
| Analog 1 (R=CH3) | 35 | |
| Analog 2 (R=Cl) | 78 | |
| Analog 3 (R=OH) | 25 | |
| Analog 4 (R=OCH3) | 42 |
Identification of Key Molecular Descriptors
A critical outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide a deeper understanding of the structure-activity relationship at a molecular level. For this compound and its analogs, several types of descriptors are likely to be important based on studies of similar stilbene and estrogenic compounds. nih.gov
Key Molecular Descriptors and Their Potential Influence:
Electronic Descriptors: These describe the electronic properties of the molecule.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity. ucsb.edu For instance, a higher HOMO energy might indicate a better electron-donating ability, potentially influencing interactions with biological targets.
Dipole Moment: This descriptor can be crucial for understanding interactions with polar sites in a receptor. researchgate.net
Atomic Charges: The distribution of partial charges on the atoms, particularly on the phenolic hydroxyl groups and the carbonyl group of this compound, would be critical for hydrogen bonding and electrostatic interactions with a receptor.
Steric Descriptors: These relate to the size and shape of the molecule.
Molecular Volume and Surface Area: These descriptors can influence how well the molecule fits into a binding pocket.
Steric Hindrance: The presence of bulky substituents can either enhance or hinder biological activity depending on the topology of the binding site. The ethyl groups in this compound contribute to its specific three-dimensional shape.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule.
LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. researchgate.net Stilbene derivatives with increased hydrophobicity have shown stronger estrogenic activity. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure and connectivity.
Connectivity Indices: These can capture the degree of branching in the molecule.
A QSAR study on related stilbene derivatives identified the distance between the two phenolic hydroxyl groups as a critical parameter for biological activity. For diethylstilbestrol and its analogs, the spatial arrangement of the hydroxyl groups, mimicking that of estradiol, is a well-established requirement for estrogen receptor binding. nih.gov
The following interactive table summarizes key molecular descriptors and their likely importance for the biological activity of this compound analogs.
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | HOMO/LUMO Energies | Reactivity and interaction with biological targets. ucsb.edu |
| Atomic Charges | Hydrogen bonding and electrostatic interactions. | |
| Steric | Molecular Volume | Fit within the receptor binding pocket. |
| Steric Hindrance | Can modulate binding affinity. | |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions. nih.govresearchgate.net |
| Topological | Distance between hydroxyl groups | Crucial for estrogen receptor binding. |
By identifying these key molecular descriptors, QSAR models not only predict the activity of new compounds but also provide a rational basis for the design of novel analogs of this compound with desired biological profiles.
Biochemical and Cellular Mechanistic Studies in Vitro Research
Interaction with Cellular Microtubules
In vitro studies have explored the interaction of diethylstilbestrol (B1670540) pinacolone (B1678379), a derivative of diethylstilbestrol (DES), with the microtubule network, a critical component of the cellular cytoskeleton. These investigations have shed light on its potential mechanisms of action at a subcellular level.
Research has indicated that like its parent compound, diethylstilbestrol, its derivatives can interfere with the assembly of microtubules. nih.govresearchgate.net Studies have previously reported the inhibitory effects of diethylstilbestrol and its analogs on the polymerization of microtubules in vitro. nih.govresearchgate.net This inhibition of microtubule assembly is a key mechanism for the disruption of cellular processes that depend on a dynamic microtubule network, such as cell division. researchgate.net The presence of a free hydroxy group on the DES molecule has been found to be important for the inhibition of microtubule assembly. researchgate.net
Consistent with its ability to inhibit microtubule polymerization, diethylstilbestrol pinacolone has been implicated in the disruption of cytoplasmic microtubule networks in cultured cells. nih.gov Specifically, studies on Chinese Hamster V79 cells have demonstrated that diethylstilbestrol and its derivatives can disturb the formation of microtubules within the cells. nih.govresearchgate.net The disruption of the normal microtubule architecture can lead to various cellular defects, including the improper segregation of chromosomes during mitosis. researchgate.net
Mechanisms of Cellular Cytotoxicity in Cultured Cell Lines (e.g., Chinese Hamster V79 Cells)
The cytotoxic effects of this compound have been evaluated in Chinese Hamster V79 cells, a common model for in vitro toxicology studies.
Table 1: Comparative Cytotoxicity of Diethylstilbestrol and its Derivatives in Chinese Hamster V79 Cells
| Compound | Relative Cytotoxic Activity |
| 4-hydroxy derivative of diethylstilbestrol dimethyl ether | Strongest |
| Diethylstilbestrol (DES) | Strong |
| This compound | Investigated, relative ranking not specified |
| (+-)-diethylstilbestrol oxide | Investigated |
| (+)-, (-)- and (+-)-monomethyl ethers of DES oxide | Investigated |
| (+-)-dimethyl ether of DES oxide | Investigated |
| E,E-dienestrol | Investigated |
| Z,Z-dienestrol | Investigated |
| meso-hexestrol | Investigated |
This table is based on findings from a study investigating the cytotoxic effects of various diethylstilbestrol metabolites and analogs on Chinese Hamster V79 cells. nih.gov The exact quantitative data for this compound was not available in the provided search results.
Agents that disrupt microtubule dynamics are known to interfere with the cell cycle, often causing an arrest in the G2 or M phase. Diethylstilbestrol has been shown to cause a dose-dependent mitotic arrest in synchronized V79 cells. nih.gov This suggests that its derivatives, including this compound, may exert their cytotoxic effects in part through the disruption of the cell cycle. The perturbation of microtubule-dependent processes during mitosis can trigger cell cycle checkpoints, leading to cell cycle arrest and, ultimately, cell death.
Induction of Aneuploidy in In Vitro Systems
A significant consequence of microtubule disruption is the incorrect segregation of chromosomes during cell division, leading to aneuploidy (an abnormal number of chromosomes). Studies have investigated the potential of this compound to induce aneuploidy in Chinese Hamster V79 cells. nih.gov The ability of diethylstilbestrol and its derivatives to cause aneuploidy is thought to be linked to their effects on microtubule assembly and the mitotic spindle. researchgate.net For example, diethylstilbestrol itself has been shown to induce tetraploidy and octaploidy in V79 cells. researchgate.net This suggests that the disruptive effects of these compounds on microtubule function can directly lead to errors in chromosome number.
Effects on Chromosome Number and Karyotype Stability
Research utilizing Chinese hamster V79 cells has been instrumental in elucidating the effects of this compound on chromosome number and karyotype stability. nih.govresearchgate.net Studies investigating the cytotoxic and aneuploidy-inducing properties of various DES metabolites and analogs have included this compound. nih.govresearchgate.net
A key study evaluated the cytotoxic effects of a range of DES-related compounds, including this compound, on Chinese hamster V79 cells. nih.govresearchgate.net While the primary focus of this particular study was to compare the cytotoxic activities of different metabolites, the inclusion of this compound in such a screening points towards an early interest in its potential to disrupt cellular processes. nih.govresearchgate.net The induction of aneuploidy, a condition characterized by an abnormal number of chromosomes, is a significant indicator of compromised karyotype stability. nih.gov The investigation into aneuploidy induction by these compounds suggests a concern that they may interfere with the proper segregation of chromosomes during cell division. nih.gov
The broader context of research on DES and its derivatives indicates that these molecules can lead to chromosomal aberrations. The genotoxicity of DES, for instance, is known to be clastogenic, leading to sister chromatid exchange, unscheduled DNA synthesis, and chromosomal abnormalities. These effects are often linked to the disruption of the mitotic spindle, which can result in aneuploidy. While the specific quantitative contribution of this compound to aneuploidy induction in these studies requires more targeted investigation, its inclusion in this line of research underscores its relevance in the study of karyotype instability. nih.govresearchgate.net
Table 1: Investigated Effects of this compound and Related Compounds on V79 Cells
| Compound | Investigated Effect(s) | Cell Line |
|---|---|---|
| This compound | Cytotoxicity, Aneuploidy Induction | Chinese Hamster V79 |
| Diethylstilbestrol (DES) | Cytotoxicity, Aneuploidy Induction, Mitotic Spindle Disruption | Chinese Hamster V79 |
| (+-)-Diethylstilbestrol oxide | Cytotoxicity | Chinese Hamster V79 |
| E,E-dienestrol | Cytotoxicity | Chinese Hamster V79 |
| meso-hexestrol | Cytotoxicity | Chinese Hamster V79 |
This table is based on compounds investigated in the same study as this compound.
Interference with Mitotic Spindle Apparatus Formation
The formation and proper function of the mitotic spindle are critical for accurate chromosome segregation during cell division. By analogy with its parent compound, diethylstilbestrol (DES), this compound is presumed to interfere with this intricate process. researchgate.net DES has been shown to disrupt the mitotic spindle, a mechanism that is closely linked to its ability to induce aneuploidy. researchgate.net
Studies on DES have demonstrated that it can cause a dose-dependent inhibition of cell cycle progression and lead to abnormalities in the mitotic spindle in various cell types, including mouse oocytes. researchgate.net At higher concentrations, DES has been observed to cause fragmentation of the meiotic spindle, while lower doses can lead to a loosening of the spindle structure. researchgate.net This interference with the microtubule dynamics of the spindle is a key mechanism of its anti-mitotic activity. researchgate.net
Furthermore, research on other endocrine-disrupting compounds, such as bisphenol A (BPA), which also affect spindle organization, provides a broader context for understanding how molecules like this compound might act. bioscientifica.com These compounds can disrupt spindle microtubule stability and the organization of spindle poles, leading to abnormal chromosome configurations. bioscientifica.com The interaction of DES with estrogen receptors can also indirectly influence the transcription of genes involved in mitotic spindle formation. scbt.com Given the structural similarities between this compound and DES, it is plausible that it shares a similar capacity to interfere with the delicate architecture and function of the mitotic spindle apparatus, although direct experimental evidence remains to be fully elucidated.
Modulation of Intracellular Pathways
The influence of this compound extends to the modulation of key intracellular pathways, a facet of its activity that is largely inferred from the well-documented effects of its parent compound, diethylstilbestrol (DES). These effects include the modulation of enzyme activity and interference with cellular transport mechanisms, both of which are critical for normal cellular function.
Investigation of Enzyme Activity Modulation (e.g., Ca2+-ATPase by analogy with DES)
By analogy with DES, this compound is expected to modulate the activity of certain enzymes, with a notable example being the Ca2+-ATPase of the sarcoplasmic reticulum. nih.govresearchgate.net Diethylstilbestrol is a potent inhibitor of this enzyme, and this inhibitory effect is shared by other structurally related molecules that possess hydroxyl groups at the para positions of their benzene (B151609) rings. nih.govresearchgate.net The inhibition of Ca2+-ATPase activity by DES is correlated with a decrease in the steady-state levels of the phosphoenzyme, and this effect is sensitive to the concentration of Ca2+. nih.govresearchgate.net
Interestingly, the derivatization of the hydroxyl groups, as is the case with diethylstilbestrol dipropionate, can convert the molecule into an activator of the enzyme. nih.govresearchgate.net This suggests that the nature of the substituent groups on the stilbene (B7821643) backbone is a critical determinant of the compound's effect on Ca2+-ATPase activity. Given that this compound is a rearranged form of a DES epoxide, its interaction with Ca2+-ATPase would be of significant interest to determine if it acts as an inhibitor or an activator. Studies on DES have also shown that it can stimulate branchial Na+-K+ ATPase and Ca2+ ATPase in certain aquatic species, indicating a broader impact on ion-pumping ATPases. nih.gov
Table 2: Effects of DES and Related Compounds on Sarcoplasmic Reticulum Ca2+-ATPase Activity
| Compound | Effect on Ca2+-ATPase Activity |
|---|---|
| Diethylstilbestrol (DES) | Inhibitory |
| Dienestrol | Inhibitory |
| Hexestrol | Inhibitory |
| trans-Stilbene (B89595) | Activating |
| Diethylstilbestrol dipropionate | Activating |
This table is based on the observed effects of compounds structurally related to this compound.
Mechanisms of Cellular Transport Interference
The interference of this compound with cellular transport mechanisms can be inferred from the membrane-mediated activities of DES. nih.govresearchgate.net The effects of DES on enzymes like Ca2+-ATPase are indicative of a broader interaction with cellular membranes and transport processes. nih.govresearchgate.net The inhibition of Ca2+-ATPase by DES, for instance, directly impacts the transport of Ca2+ ions across the sarcoplasmic reticulum membrane. nih.govresearchgate.net
Fluorescence studies with anthroyloxy derivatives of stearic acid suggest that inhibitory agents like DES are located near the polar region of the lipid bilayer, where they can interfere with the Ca2+-binding sites of the ATPase. nih.govresearchgate.net In contrast, activating agents like diethylstilbestrol dipropionate are thought to position themselves deeper within the membrane, which may facilitate the Ca2+ translocation process. nih.govresearchgate.net
This localization within the cell membrane suggests a mechanism by which these compounds can interfere with various transport systems. By altering the physical properties of the membrane or by directly interacting with membrane-bound transport proteins, they can disrupt the normal flux of ions and other molecules across cellular compartments. The amphipathic nature of DES allows it to readily insert into membranes, which is believed to be a key factor in its biological effects, including its interference with proton translocation by H+-ATPases. nih.gov Given its structural relationship to DES, this compound likely shares this ability to interact with and perturb the functions of cellular membranes, thereby interfering with essential transport processes.
Advanced Research Directions and Future Perspectives for Diethylstilbestrol Pinacolone
Exploration of Metabolite and Derivative Synthesis with Modulated Activity
The synthesis of metabolites and derivatives of Diethylstilbestrol (B1670540) Pinacolone (B1678379) is a key area of research aimed at understanding structure-activity relationships and developing compounds with tailored biological effects.
Metabolite Synthesis and Activity:
Synthesis of Derivatives with Modulated Activity:
The chemical scaffold of Diethylstilbestrol Pinacolone offers opportunities for the synthesis of novel derivatives with potentially modulated biological activities. Researchers have been actively synthesizing various stilbene (B7821643) derivatives and evaluating their therapeutic potential. researchgate.netnih.govacs.orgkuleuven.be For example, the synthesis of ferrocenyl derivatives of Diethylstilbestrol has been explored, and these compounds have shown significant antiproliferative activity against hormone-independent breast cancer cell lines. semanticscholar.orgnih.gov The introduction of different functional groups, such as methoxy (B1213986) groups, has also been investigated to create analogues with anti-tumor and antiangiogenesis properties. nih.gov The structure-activity relationship of these derivatives is a primary focus, aiming to identify modifications that can enhance desired therapeutic effects while minimizing off-target activities. semanticscholar.orgnih.govmdpi.com
Below is a table summarizing some synthesized derivatives and their observed activities:
| Derivative Class | Investigated Activity | Key Findings |
| Ferrocenyl derivatives | Antiproliferative | High activity against hormone-independent breast cancer cells. semanticscholar.orgnih.gov |
| 3'-Methoxy-E-diethylstilbestrol | Antiangiogenesis, Anti-tumor | Showed potential anti-tumor activities; hydroxyl groups found to be essential pharmacophores. nih.gov |
| Pinacolone sulfonamide derivatives | Antifungal | Excellent inhibitory effect against Botrytis cinerea. nih.govmdpi.com |
Integrated Computational and Experimental Approaches for Mechanism Elucidation
To unravel the complex mechanisms of action of this compound and its derivatives, researchers are increasingly employing a combination of computational modeling and experimental validation.
Computational docking studies have been utilized to predict the binding modes of stilbene derivatives to various biological targets, including the estrogen receptor and tubulin. plos.orgnih.govnih.govtandfonline.com These in silico approaches provide valuable insights into the potential molecular interactions that govern the biological activity of these compounds. For example, molecular modeling has been used to analyze the conformations of Diethylstilbestrol and its similarity to estradiol, which can inform the understanding of its pinacolone derivative's interaction with the estrogen receptor. nih.gov
These computational predictions are then tested and validated through experimental assays. For instance, the antiproliferative activity of synthesized stilbene derivatives is measured in various cancer cell lines, and the results are correlated with the binding affinities predicted by docking studies. nih.govtandfonline.com This integrated approach allows for a more rational design of novel derivatives with improved potency and selectivity. The combination of homology modeling, molecular docking, and molecular dynamics simulations has been successfully applied to understand the binding modes of stilbene derivatives to enzymes like α-glucosidase. plos.org
Development of Novel Analytical Techniques for this compound and its Derivatives
The accurate and sensitive detection of this compound and its derivatives in various matrices is essential for metabolism studies, pharmacokinetic analysis, and environmental monitoring. Consequently, there is ongoing research into the development of novel analytical techniques.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of stilbene derivatives. kuleuven.bepensoft.netuc.pt Reversed-phase HPLC methods have been developed to separate and quantify Diethylstilbestrol and its impurities. kuleuven.be Furthermore, HPLC coupled with mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of these compounds in complex biological samples. mhlw.go.jpeeer.orgresearchgate.netuniversiteitleiden.nlbioanalysis-zone.com Specific LC-MS/MS methods have been developed for the analysis of Diethylstilbestrol in animal and fishery products. mhlw.go.jp The development of these methods includes optimizing sample preparation techniques, such as solid-phase extraction, to enhance recovery and minimize matrix effects. eeer.orgresearchgate.net
The following table highlights some of the analytical techniques being developed:
| Analytical Technique | Application | Key Features |
| HPLC-FLD | Determination of DES in human urine after derivatization. | High sensitivity with a detection limit of 0.5 ng/ml. mhlw.go.jp |
| LC-MS/MS | Simultaneous analysis of fungicides and hormones in seawater. | Enables proactive detection of prohibited substances. eeer.org |
| RP-HPLC | Determination of lipophilicity of stilbene derivatives. | Correlates chromatographic data with cytotoxic activity. pensoft.net |
Investigation of this compound in Diverse In Vitro Biological Systems
To understand the full spectrum of its biological effects, this compound and its derivatives are being investigated in a wide range of in vitro biological systems. These studies go beyond simple cytotoxicity assays and aim to elucidate the specific cellular and molecular responses to these compounds.
The effects of Diethylstilbestrol and its derivatives have been studied on the proliferation of various cell types, including human melanocytes and different cancer cell lines. researchgate.net In vitro studies have also been crucial in determining the metabolism of these compounds by liver microsomes and identifying the resulting metabolites. researchgate.netnih.govnih.gov Furthermore, the impact of these compounds on specific cellular processes, such as implantation and decidualization, has been investigated using in vitro models. frontiersin.org The anti-leukemic activity of stilbene derivatives has been evaluated in cell lines, providing insights into their potential as therapeutic agents. nih.gov
Potential as a Chemical Probe for Cellular Pathway Dissection
A chemical probe is a small molecule used to study and manipulate biological systems. Due to its specific interactions with biological targets, this compound and its derivatives hold potential for development as chemical probes to dissect cellular pathways.
The stilbene scaffold itself is recognized as a privileged structure in medicinal chemistry and has been used to develop chemical probes. researchgate.netacs.org Fluorescently labeled stilbene derivatives have been synthesized to act as probes for detecting amyloid plaques in Alzheimer's disease research. nih.gov The ability of certain stilbene derivatives to bind selectively to specific proteins, such as transthyretin, and subsequently become fluorescent, makes them powerful tools for cellular imaging and studying protein trafficking. acs.org
While the direct use of this compound as a chemical probe is still an emerging area, its structural similarity to other well-established stilbene probes suggests significant potential. Future research will likely focus on developing functionalized versions of this compound, such as those with fluorescent tags or reactive groups, to enable their use in probing estrogen receptor-mediated signaling pathways and other cellular processes. uc.pt The development of such probes could provide invaluable tools for understanding the intricate mechanisms of hormone action and disease.
Q & A
Q. What are the standard synthetic methodologies for producing pinacolone via the pinacol rearrangement, and how can reaction yields be optimized?
The pinacol-pinacolone rearrangement involves acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol) to form pinacolone (3,3-dimethyl-2-butanone). Key factors influencing yield include acid strength (e.g., H₂SO₄), temperature control, and catalyst type. Solid-supported metal ion catalysts (e.g., immobilized Fe³⁺ or Al³⁺) have been shown to improve selectivity and yield by reducing side reactions like over-dehydration . Optimization strategies include fractional distillation under inert atmospheres and controlled heating rates to minimize decomposition .
Q. What safety protocols must be prioritized when handling pinacolone in laboratory settings?
Pinacolone is highly flammable (flash point: 5–17°C) and requires storage in cool, ventilated areas away from oxidizers. Personal protective equipment (PPE) such as chemical-resistant gloves (nitrile), splash-proof goggles, and flame-retardant lab coats are mandatory. Use explosion-proof equipment and avoid open flames during distillation or reflux .
Q. What analytical techniques are recommended for confirming pinacolone purity post-synthesis?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. The carbonyl stretch in pinacolone (∼1700 cm⁻¹) is identifiable via infrared (IR) spectroscopy. Boiling point (106°C) and refractive index measurements further validate purity .
Q. What are common byproducts in pinacolone-involved reactions, and how are they characterized?
Homo-condensation products (e.g., dimeric ketones) are common side products in reactions like enamine synthesis. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to isolate and identify these byproducts .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodology optimize reactions involving pinacolone, such as TiCl₄-mediated enamine synthesis?
DoE allows systematic variation of parameters (temperature, reactant stoichiometry, catalyst loading) to identify optimal conditions. For example, in TiCl₄-mediated reactions, DoE revealed that reducing excess morpholine and maintaining temperatures below 40°C minimized homo-condensation of pinacolone. Response surface models can predict yield maxima while reducing experimental runs by 50% .
Q. How does pinacolone act as both a solvent and sacrificial oxidant in ruthenium-catalyzed C–H functionalization?
In Ru-catalyzed arylations, pinacolone stabilizes intermediates via coordination to the metal center. Mechanistic studies (e.g., isotopic labeling) show it donates oxygen atoms, enabling catalyst turnover by oxidizing Ru⁰ to Ru²⁺. Its high boiling point (106°C) also facilitates high-temperature reactions without solvent degradation .
Q. What strategies address low yields in pinacolone synthesis caused by experimental distillation challenges?
Low yields often stem from co-distillation of water and pinacolone. Solutions include using Dean-Stark traps for azeotropic water removal and employing inert gas purges to prevent oxidation. Immobilized catalysts reduce post-reaction purification steps, improving overall yield from 15.6% to >70% .
Q. How can data inconsistencies in pinacolone diffusion coefficient measurements (e.g., via FTIR) be resolved?
Scattering in FTIR-derived diffusion coefficients (∼10⁻¹⁵ m²/s) arises from membrane heterogeneity. Replicate experiments under controlled humidity and temperature, coupled with complementary techniques like pulsed-field gradient NMR, improve accuracy. Error bars should be reported with 95% confidence intervals .
Q. What computational methods support mechanistic studies of pinacolone’s role in catalytic cycles?
Density functional theory (DFT) calculations model transition states in Ru-catalyzed reactions, revealing pinacolone’s role in stabilizing oxo-ruthenium intermediates. Kinetic isotope effects (KIEs) and Hammett plots further validate proposed mechanisms .
Q. How can solvent effects of pinacolone be systematically studied in organic reactions?
Compare reaction outcomes in pinacolone versus alternative solvents (e.g., DMF, toluene) while measuring polarity (Kamlet-Taft parameters) and donor numbers. For example, pinacolone’s low dielectric constant (ε ≈ 10) enhances cation stabilization in SN1 reactions, improving carbocation rearrangements .
Methodological Notes
-
Contradiction Handling : Conflicting MSDS data on pinacolone’s flash point (5°C vs. 17°C) likely reflect purity differences (97% vs. technical grade). Verify supplier specifications and conduct in-house flammability tests .
-
Data Tables :
Parameter Value Reference Boiling Point 106°C Flash Point 5–17°C Optimal Reaction Yield 70% (immobilized catalysts) Diffusion Coefficient ∼10⁻¹⁵ m²/s (FTIR)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
